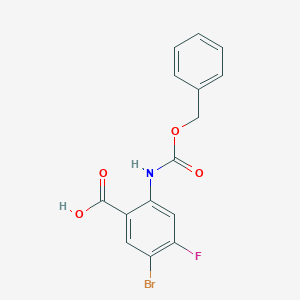
5-Bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid, also known as BFB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BFB is a derivative of benzoic acid and is commonly used in research studies as a tool for understanding biological systems.
Scientific Research Applications
5-Bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid has a wide range of applications in scientific research, including its use as a fluorescent probe for studying protein-ligand interactions and its potential as a therapeutic agent for the treatment of cancer and other diseases. 5-Bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid has also been used as a tool for studying the mechanism of action of various enzymes, including proteases and kinases.
Mechanism of Action
5-Bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid works by binding to specific targets, such as proteins or enzymes, and altering their function. The exact mechanism of action of 5-Bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid is not fully understood, but it is believed to involve the disruption of protein-protein interactions and the inhibition of enzyme activity.
Biochemical and Physiological Effects:
5-Bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of signaling pathways. 5-Bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid in lab experiments is its high specificity for certain targets, which allows for precise manipulation of biological systems. However, 5-Bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid also has some limitations, including its potential toxicity and the difficulty of synthesizing large quantities of the compound.
Future Directions
There are many potential future directions for research on 5-Bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid, including its use as a therapeutic agent for the treatment of cancer and other diseases, its application in the development of new diagnostic tools, and its use as a tool for studying the mechanism of action of various enzymes and proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of 5-Bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid involves several steps, including the reaction of 4-fluoro-2-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-bromoanthranilic acid. The final step involves the reaction of the resulting intermediate with phenylmethoxycarbonyl chloride to yield 5-Bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid.
properties
IUPAC Name |
5-bromo-4-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO4/c16-11-6-10(14(19)20)13(7-12(11)17)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWFCPZQDISUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2C(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Benzyloxy)carbonyl]amino}-5-bromo-4-fluorobenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2579413.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2579416.png)
![2-((4-acetylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2579417.png)
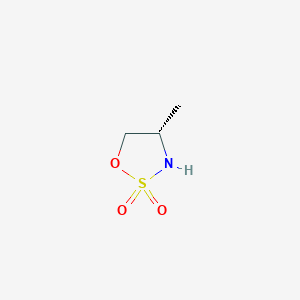
![N-(4-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579419.png)
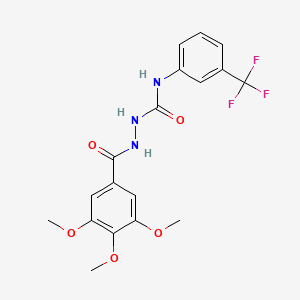

![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2579424.png)
![5-Oxaspiro[2.4]heptane-2-carbaldehyde](/img/structure/B2579425.png)
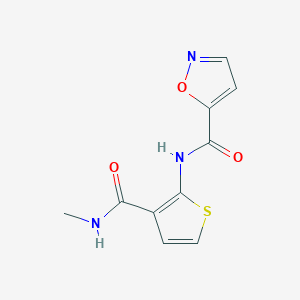
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B2579432.png)
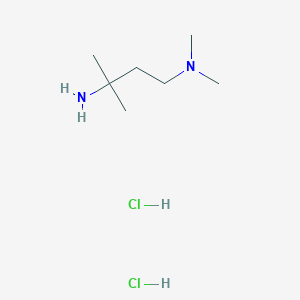
![(4-((4-chlorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2579434.png)